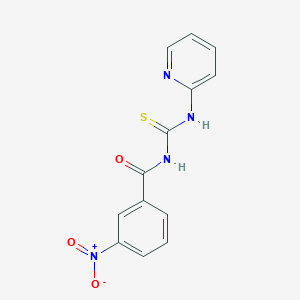![molecular formula C28H29O4P3 B14163097 Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid CAS No. 185854-70-0](/img/structure/B14163097.png)
Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid is a phosphorus-containing compound with significant applications in various fields of chemistry and biology. It is characterized by its unique structure, which includes two diphenylphosphoryl groups attached to an ethyl phosphinic acid backbone. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process. The compound is purified through distillation and recrystallization to achieve the desired specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioisostere in drug design and development.
Medicine: Research is ongoing to explore its use as a metalloprotease inhibitor and in other therapeutic applications.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, as a metalloprotease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction and as a plasticizer.
Phosphonic acid derivatives: These compounds share similar structural features and are used in various industrial and research applications.
Uniqueness: Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile ligand and its stability under various conditions make it particularly valuable in both research and industrial contexts.
Propiedades
Número CAS |
185854-70-0 |
|---|---|
Fórmula molecular |
C28H29O4P3 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
bis(2-diphenylphosphorylethyl)phosphinic acid |
InChI |
InChI=1S/C28H29O4P3/c29-33(30,21-23-34(31,25-13-5-1-6-14-25)26-15-7-2-8-16-26)22-24-35(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2,(H,29,30) |
Clave InChI |
ATHCYUFYZRLVDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CCP(=O)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
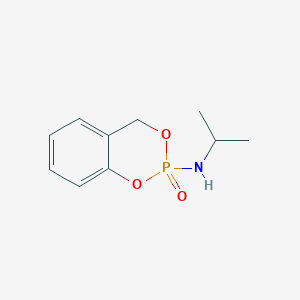
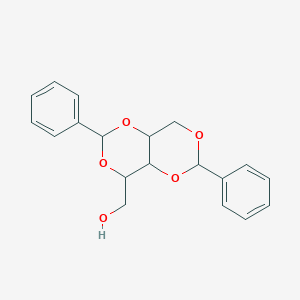
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
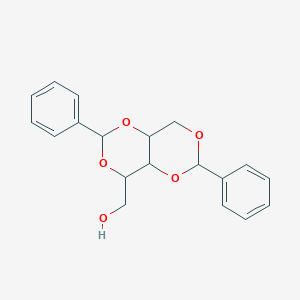

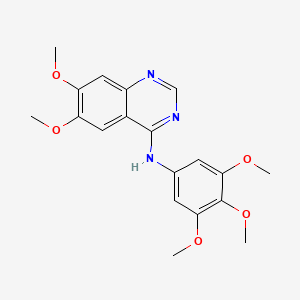


![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)

